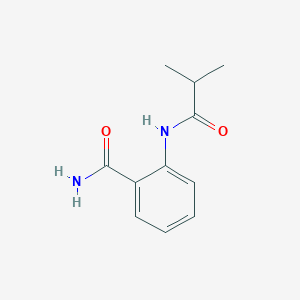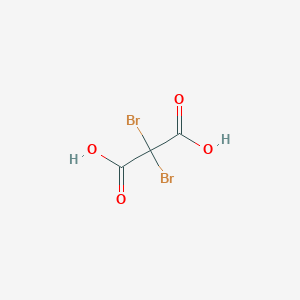
Dibromomalonic acid
説明
Dibromomalonic acid is a chemical compound with the molecular formula C3H2Br2O4 . It is also known by other synonyms such as 2,2-dibromopropanedioic acid .
Synthesis Analysis
The synthesis of carboxylic acids, esters, and amides from 1,1-dibromoalkenes has been developed. The reactions proceed through a key process, the C (sp)−B bond oxidation of alkynyl boronate intermediates with Oxone .Molecular Structure Analysis
The molecular structure of Dibromomalonic acid consists of 3 carbon atoms, 2 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The exact mass of the molecule is 261.82993 g/mol and the monoisotopic mass is 259.83198 g/mol .Chemical Reactions Analysis
Dibromomalonic acid (Br2MA) is known to oxidize the photoexcited state of the Ru(bpy)32+ complex, producing Br2. Br2MA also reduces Ru(bpy)33+, yielding Br- .Physical And Chemical Properties Analysis
Dibromomalonic acid has a molecular weight of 261.85 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 74.6 Ų .科学的研究の応用
Photosensitivity in Chemical Reactions
- Role in Photoinhibition: Br2MA plays a crucial role in the mechanism of photoinhibition of the Belousov−Zhabotinsky reaction, a classic example of non-equilibrium thermodynamics. It oxidizes the photoexcited state of the Ru(bpy)3 2+ complex, leading to the production of Br2, and also reduces Ru(bpy)3 3+, yielding Br- (Vanag, Zhabotinsky, & Epstein, 2000).
- Source of Photochemically Produced Br- Ion: Another study found that Br2MA is a source of photo-induced Br- ion in the photosensitive Belousov-Zhabotinsky reaction, demonstrating its significance in photochemical processes (Yamaguchi et al., 1996).
Catalysis and Chemical Synthesis
- Catalytic Enantioselective Dibromination: Br2MA is used in the enantioselective catalysis of allylic alcohols, showcasing its role in stereoselective synthesis. This process involves the combination of dibromomalonate as the bromonium source and a titanium bromide species as the bromide source (Hu, Shibuya, & Burns, 2013).
- Cyclopropanation and Alkylidenation: Br2MA assists in the cyclopropanation of α,β-unsaturated compounds, a critical reaction in organic synthesis. This process occurs without solvent at room temperature, highlighting Br2MA's versatility in facilitating organic transformations (Matsuki et al., 1989).
Analytical Chemistry
- Analysis of Dicarboxylic Acids: Br2MA is relevant in the analysis of dicarboxylic acids like methylmalonic acid (MMA) in biological samples. A method developed for the selective analysis of dicarboxylic acids utilizes tandem mass spectrometry (MS/MS) to differentiate isomers like MMA and succinic acid, demonstrating Br2MA's application in analytical chemistry (Kushnir et al., 2001).
Safety and Hazards
特性
IUPAC Name |
2,2-dibromopropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFEYCDTGTUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504650 | |
| Record name | Dibromopropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
595-45-9 | |
| Record name | Dibromopropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dibromomalonic acid (Br2MA) in the Belousov-Zhabotinsky (BZ) reaction?
A1: Dibromomalonic acid plays a crucial role in the photosensitivity of the Ru(bpy)3 2+ -catalyzed BZ reaction. [] It interacts with the photoexcited state of the Ru(bpy)32+ complex, oxidizing it and producing Br2. Additionally, Br2MA reduces Ru(bpy)33+, yielding Br-. This interplay with the ruthenium complex influences the photoinhibition mechanism of the BZ reaction. []
Q2: How is Dibromomalonic acid involved in Carbon Monoxide (CO) production within the BZ reaction?
A2: While not directly producing CO, Dibromomalonic acid serves as a precursor to CO formation in the BZ reaction. [] Studies show that BrO2 radicals, generated within the reaction system, react with Br2MA. This interaction leads to the formation of an acyl radical which then undergoes decarbonylation, ultimately releasing CO. []
Q3: Does Dibromomalonic acid react with Hypobromous acid (HOBr)? What are the implications for the BZ reaction?
A3: Yes, Dibromomalonic acid reacts with HOBr, but the outcome depends on the reactant ratio. [] When Br2MA is in excess, HOBr brominates it, yielding tribromomalonic acid. Conversely, with excess HOBr, Br2MA undergoes oxidation. This is attributed to the acyl hypobromite, formed in the initial Br2MA-HOBr reaction step, reacting further with HOBr, ultimately producing oxidation products. [] These reactions impact the oscillatory dynamics of the BZ system.
Q4: Are there any analytical techniques that can be used to study the formation and consumption of Dibromomalonic acid in the BZ reaction?
A5: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Br2MA concentration changes during the BZ reaction. [] Moreover, since Br2MA undergoes decarboxylation, measuring CO2 production provides an indirect way to monitor its concentration in the reaction mixture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)
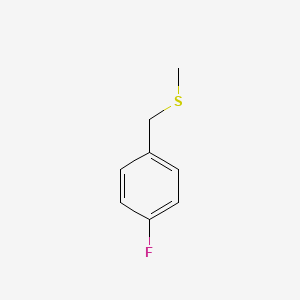

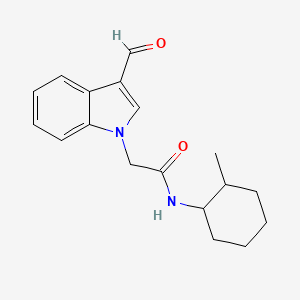
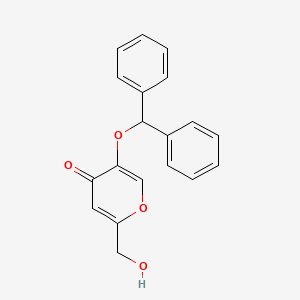
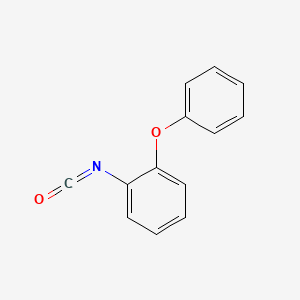

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
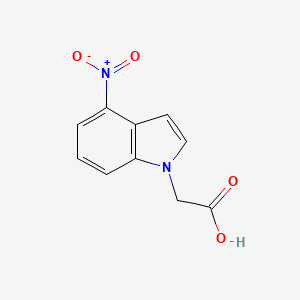
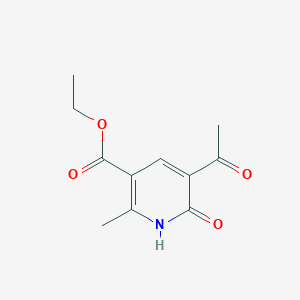
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
